molecular formula C16H20ClNO3 B2719926 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid CAS No. 1025101-05-6

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid

Cat. No.: B2719926
CAS No.: 1025101-05-6
M. Wt: 309.79
InChI Key: YAIOGSVPLXMJRH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a cyclohexylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.

    Cyclohexylamine Addition: The chlorophenyl intermediate is then reacted with cyclohexylamine under controlled conditions to form the cyclohexylamino derivative.

    Butanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid: Unique due to its specific combination of functional groups.

    4-(4-Chlorophenyl)-2-(methylamino)-4-oxobutanoic acid: Similar structure but with a methylamino group instead of cyclohexylamino.

    4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid: Similar structure but with a bromophenyl group instead of chlorophenyl.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and potential applications. The combination of a chlorophenyl group with a cyclohexylamino group and a butanoic acid moiety makes it a versatile compound for various research and industrial purposes.

Biological Activity

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid, a compound with the molecular formula C16_{16}H20_{20}ClNO3_3 and a molecular weight of 309.79 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination : A phenyl compound is chlorinated to introduce a chlorine atom at the para position.
  • Cyclohexylamine Addition : The chlorinated phenyl compound is reacted with cyclohexylamine.
  • Formation of Butanoic Acid Moiety : The final step involves the formation of the butanoic acid structure through various synthetic routes optimized for yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include enzymes and receptors. The binding affinity and specificity can lead to various pharmacological effects, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of 4-oxobutanoic acids exhibit inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis. For instance, related compounds have shown structure-dependent inhibitory activity, indicating that modifications to the alkyl side chains can enhance or diminish efficacy .
  • Anti-inflammatory Properties : Research indicates that similar compounds exhibit significant anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Tyrosinase Inhibition : A study evaluated various alkyl derivatives of 4-oxobutanoates for their tyrosinase inhibitory activities. The results demonstrated that compounds with longer alkyl chains exhibited enhanced inhibitory effects compared to shorter chains, suggesting a structure-activity relationship that can guide future drug design .
  • Anti-inflammatory Activity : Another investigation into substituted 4-oxobutanoic acids highlighted their pronounced anti-inflammatory effects in vitro. These findings suggest that modifications to the core structure can lead to compounds with therapeutic potential against inflammation-related conditions .

Comparative Analysis

The biological activities of this compound can be compared with similar compounds to understand its unique properties better:

Compound NameStructureBiological ActivityReferences
4-(4-Chlorophenyl)-2-(methylamino)-4-oxobutanoic acidStructureModerate tyrosinase inhibition
4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acidStructureLower anti-inflammatory activity
4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acidStructureNot extensively studied

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIOGSVPLXMJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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